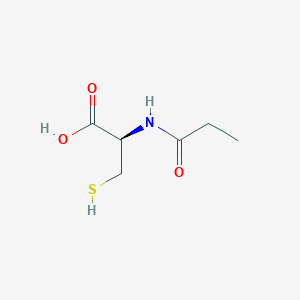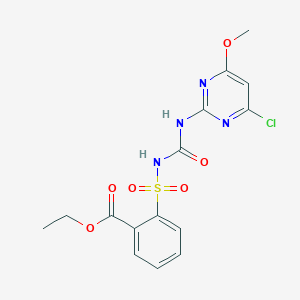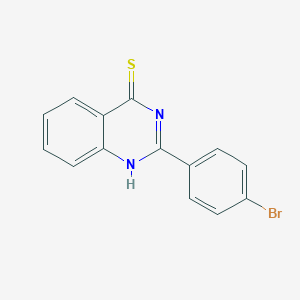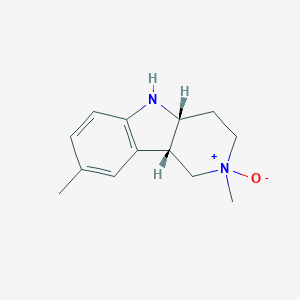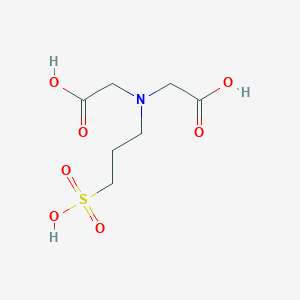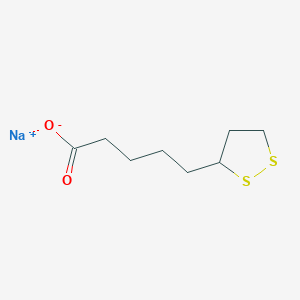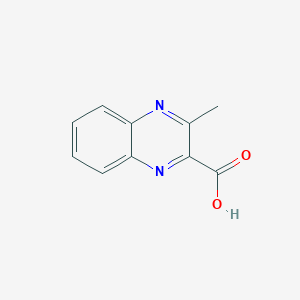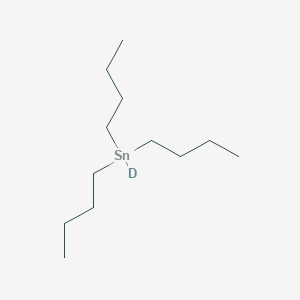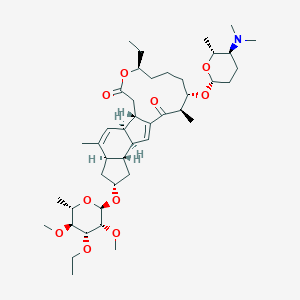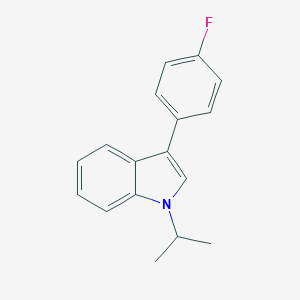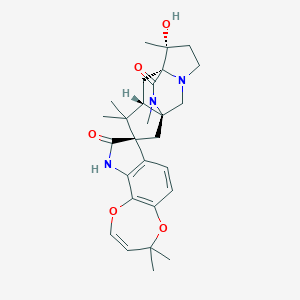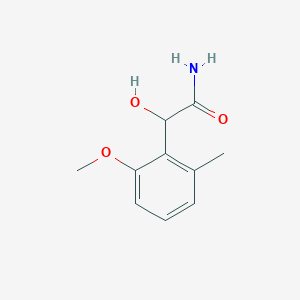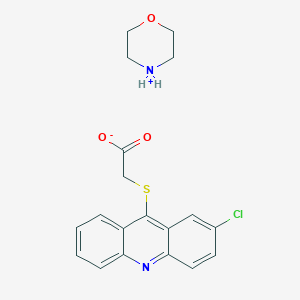
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((2-chloro-9-acridinyl)thio)-, compd. with morpholine (1:1) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACTM and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of ACTM is not fully understood. However, it is believed to work by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of microorganisms by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
ACTM has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ACTM in lab experiments is its broad-spectrum activity against microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on ACTM. One potential area of study is its potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another potential area of study is its potential as an antimicrobial agent. Further research is needed to determine its potential for use in the treatment of bacterial and fungal infections. Additionally, further research is needed to determine its potential toxicity and to develop strategies for minimizing its toxicity in lab experiments.
Métodos De Síntesis
ACTM is synthesized through a specific method that involves the reaction of 2-chloro-9-acridinethiol with morpholine in acetic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The product is then purified through a series of steps to obtain a pure compound.
Aplicaciones Científicas De Investigación
ACTM has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant activity against a wide range of microorganisms, including bacteria and fungi. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. It has been studied in vitro and in vivo for its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
106636-58-2 |
|---|---|
Nombre del producto |
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) |
Fórmula molecular |
C19H19ClN2O3S |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium |
InChI |
InChI=1S/C15H10ClNO2S.C4H9NO/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-6-4-2-5-1/h1-7H,8H2,(H,18,19);5H,1-4H2 |
Clave InChI |
OSGPMSDOZQNOIW-UHFFFAOYSA-N |
SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
SMILES canónico |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Otros números CAS |
106636-58-2 |
Sinónimos |
((2-Chloro-9-acridinyl)thio)acetic acid compd. with morpholine (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



